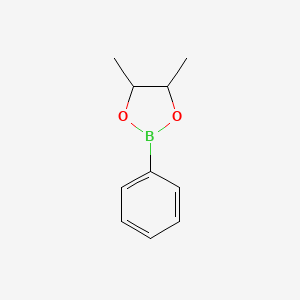
N-Propan-2-ylidenehypofluorous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Propan-2-ylidenehypofluorous amide is a chemical compound with the molecular formula C6H14N2O. It is known for its unique structural properties and potential applications in various fields of science and industry. This compound is characterized by the presence of a hypofluorous amide group, which imparts distinct chemical reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Propan-2-ylidenehypofluorous amide typically involves the reaction of diisopropylamine with hypofluorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{(CH3)2CHNH2} + \text{HOF} \rightarrow \text{(CH3)2C=NHOF} ]
The reaction is usually conducted at low temperatures to prevent the decomposition of hypofluorous acid and to achieve high yields of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of advanced reactors and purification techniques to obtain the compound in high purity. The industrial production methods focus on maximizing yield and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-Propan-2-ylidenehypofluorous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The hypofluorous amide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides and amines.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
N-Propan-2-ylidenehypofluorous amide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Propan-2-ylidenehypofluorous amide involves its interaction with molecular targets through the hypofluorous amide group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity. The pathways involved include nucleophilic addition and substitution reactions.
Comparación Con Compuestos Similares
N-Propan-2-ylidenehypofluorous amide can be compared with other similar compounds such as:
N,N-Diisopropylamine: Similar in structure but lacks the hypofluorous amide group.
N,N-Dimethylformamide: Contains a formamide group instead of a hypofluorous amide group.
N,N-Diisopropylcarbodiimide: Contains a carbodiimide group, which imparts different reactivity.
The uniqueness of this compound lies in its hypofluorous amide group, which provides distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
13541-40-7 |
|---|---|
Fórmula molecular |
C3H6FN |
Peso molecular |
75.08 g/mol |
Nombre IUPAC |
N-fluoropropan-2-imine |
InChI |
InChI=1S/C3H6FN/c1-3(2)5-4/h1-2H3 |
Clave InChI |
IJYNPOVYMGOJIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=NF)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



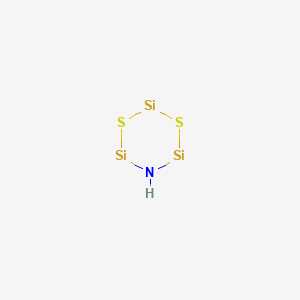

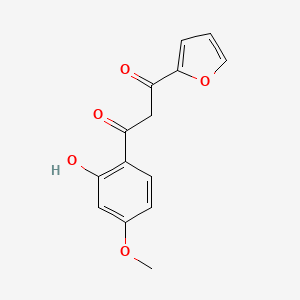
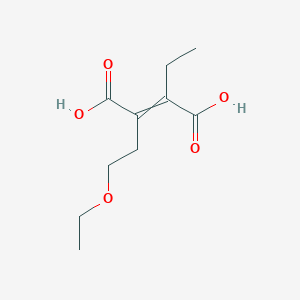


![Benzenesulfonic acid, 4-[[(4-aminophenyl)sulfonyl]amino]-, sodium salt](/img/structure/B14725776.png)
![2-Oxabicyclo[3.2.0]hepta-3,6-diene](/img/structure/B14725790.png)
![2-[5-(2-Hydroxyethylamino)-2,4-dinitroanilino]ethanol](/img/structure/B14725793.png)
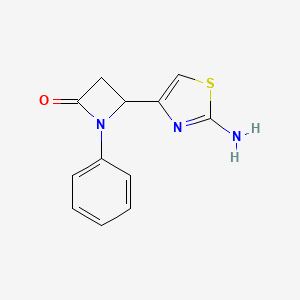

![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid](/img/structure/B14725817.png)
